Divarasib - 2417987-45-0

Divarasib

Catalog Number: EVT-10961146
CAS Number: 2417987-45-0
Molecular Formula: C29H32ClF4N7O2
Molecular Weight: 622.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Divarasib is an orally available inhibitor of the oncogenic KRAS substitution mutation, G12C, with potential antineoplastic activity. Upon oral administration, divarasib selectively targets the KRAS G12C mutant and inhibits KRAS G12C mutant-dependent signaling. KRAS, a member of the RAS family of oncogenes, serves an important role in cell signaling, division and differentiation. Mutations of KRAS may induce constitutive signal transduction leading to tumor cell growth, proliferation, invasion, and metastasis.
Synthesis Analysis

Methods and Technical Details

The synthesis of Divarasib involves several advanced chemical processes. One notable approach is a streamlined manufacturing process that utilizes a highly functionalized quinazoline core. This synthesis employs a chromatography-free asymmetric method through a Negishi coupling reaction, which allows for efficient formation of the target compound with high atroposelectivity .

Additionally, a scalable continuous flow process has been developed to synthesize an organozinc intermediate that is crucial for producing Divarasib. This method enhances the efficiency and yield of the synthesis while minimizing waste and reaction time . The molecular formula for Divarasib is C29H32ClF4N7O2, with a CAS registry number of 2417917-17-8 .

Molecular Structure Analysis

Structure and Data

Divarasib features a complex molecular structure characterized by multiple functional groups that facilitate its interaction with the KRAS G12C protein. The structural design allows for high specificity towards the mutated cysteine residue in the KRAS protein. The InChIKey for Divarasib is ZRBPIAWWRPFDPY-IRXDYDNUSA-N, indicating its unique chemical identity .

The compound's structure includes four fluorine atoms, contributing to its potency and selectivity, as these halogen substituents can enhance binding interactions with the target protein .

Chemical Reactions Analysis

Reactions and Technical Details

Divarasib undergoes specific chemical reactions upon interaction with the KRAS G12C protein. It forms covalent bonds with the cysteine residue at position 12 of the KRAS protein, leading to irreversible inhibition of its activity. This mechanism is crucial as it effectively blocks downstream signaling pathways that promote tumor growth. The reactivity of Divarasib can be quantified using parameters such as the rate constant of covalent inactivation (k_inact) and reversible affinity constants (K_i), which are essential for understanding its binding kinetics and potency compared to other inhibitors like sotorasib and adagrasib .

Mechanism of Action

Process and Data

The mechanism of action for Divarasib involves its selective binding to the inactive GDP-bound form of KRAS G12C. Upon binding, it forms a stable covalent adduct that prevents the protein from transitioning to its active form when GTP is bound. This selective inhibition disrupts critical signaling pathways involved in cell proliferation and survival, making it an effective therapeutic option for cancers driven by KRAS mutations .

In preclinical studies, Divarasib has demonstrated significant potency with an IC50 value in the low nanomolar range, indicating its effectiveness at low concentrations .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Divarasib exhibits several notable physical and chemical properties:

  • Molecular Weight: 540.06 g/mol
  • Solubility: As an orally bioavailable compound, it shows favorable solubility characteristics suitable for pharmaceutical formulations.
  • Stability: The compound's stability under physiological conditions supports its potential as a therapeutic agent.

These properties contribute to its pharmacokinetic profile, making it suitable for clinical applications in cancer treatment .

Applications

Scientific Uses

Divarasib is primarily being investigated for its application in treating cancers associated with the KRAS G12C mutation, particularly non-small cell lung cancer. Its ability to selectively inhibit this mutation positions it as a promising candidate in targeted cancer therapy. Currently, Divarasib is undergoing clinical trials to evaluate its efficacy and safety profile in patients with KRAS G12C mutation-positive tumors .

Introduction to KRAS G12C as a Therapeutic Target

KRAS G12C Mutation Prevalence in Solid Tumors

The Kirsten rat sarcoma viral oncogene homolog (KRAS) Glycine 12 to Cysteine (G12C) mutation represents a critical oncogenic driver across multiple solid malignancies. This specific point mutation substitutes glycine with cysteine at codon 12 of the KRAS gene, resulting in constitutively activated KRAS protein that promotes uncontrolled cellular proliferation and survival through sustained mitogen-activated protein kinase (MAPK) signaling. Epidemiologically, KRAS G12C exhibits a distinct tumor-specific distribution pattern. In non-small cell lung cancer (NSCLC), it accounts for approximately 12–14% of cases, making it the most prevalent KRAS mutation subtype in this malignancy. Within colorectal cancer (CRC), KRAS G12C occurs in roughly 4% of patients, while pancreatic ductal adenocarcinoma (PDAC) shows a lower incidence of 1–2%. Other tumor types, including endometrial carcinomas and biliary tract cancers, collectively contribute to the remaining minority of KRAS G12C cases [1] [3] [6].

Table 1: KRAS G12C Mutation Prevalence Across Major Solid Tumors

Tumor TypePrevalence of KRAS G12CClinical Significance
Non-Small Cell Lung Cancer12–14%Most common KRAS mutation subtype
Colorectal Cancer~4%Poor prognosis; resistance to anti-EGFR
Pancreatic Ductal Adenocarcinoma1–2%Often co-occurs with other drivers
Other Solid Tumors<1–3% (aggregate)Includes endometrial, biliary, ovarian

Clinically, KRAS G12C mutations correlate with specific demographic and exposure factors. In NSCLC, they are strongly associated with tobacco exposure, reflecting the mutagenic impact of carcinogens in cigarette smoke. KRAS G12C-positive colorectal cancers often manifest with aggressive biological behavior and confer primary resistance to epidermal growth factor receptor (EGFR)-targeted monoclonal antibodies (e.g., cetuximab or panitumumab), significantly limiting therapeutic options for affected patients [3] [6] [10].

Historical Challenges in Targeting Oncogenic KRAS

For over three decades following its discovery, oncogenic KRAS was widely deemed "undruggable" due to profound biochemical and structural challenges. These obstacles centered on three fundamental characteristics of the KRAS protein:

  • Picomolar Nucleotide Affinity: KRAS exhibits exceptionally high affinity (Kd ~ picomolar range) for guanosine triphosphate (GTP) and guanosine diphosphate (GDP). The intracellular GTP concentration (millimolar range) vastly exceeds this affinity, creating a near-insurmountable barrier for competitive nucleotide-displacing inhibitors [1] [6] [8].
  • Lack of Deep Surface Pockets: The canonical GTP/GDP-binding site (switch I/II region) on KRAS is relatively smooth and lacks deep, druggable hydrophobic pockets amenable to high-affinity small-molecule binding. Traditional approaches targeting orthosteric nucleotide-binding sites proved futile [1] [9].
  • Redundant Signaling and Feedback Loops: Efforts targeting downstream effectors (e.g., rapidly accelerated fibrosarcoma (RAF), mitogen-activated protein kinase kinase (MEK), or phosphatidylinositol 3-kinase (PI3K)) frequently encountered intrinsic redundancy and adaptive feedback reactivation of the MAPK pathway, diminishing therapeutic efficacy [1] [6].

Early therapeutic strategies focused on indirect approaches, yielding largely disappointing results:

  • Farnesyltransferase Inhibitors (FTIs): Designed to block KRAS membrane localization by inhibiting farnesylation of its C-terminal CAAX motif. Clinical failure stemmed from alternative prenylation (geranylgeranylation) of KRAS via geranylgeranyl transferase-I, allowing persistent membrane association and function [1] [6].
  • Downstream Pathway Inhibitors: Monotherapies targeting RAF, MEK, or PI3K showed limited efficacy due to pathway reactivation via upstream feedback mechanisms and significant toxicity [1].
  • Synthetic Lethality Screens: Attempts to identify vulnerabilities unique to KRAS-mutant cells yielded few clinically translatable targets initially [1].

These collective failures underscored the necessity for direct KRAS inhibition strategies.

Paradigm Shift with Covalent Switch-II Pocket Inhibitors

A transformative breakthrough emerged in 2013 with the discovery of a novel, targetable pocket adjacent to the switch II region of KRAS G12C. This cryptic pocket, termed the switch-II pocket (S-IIP), resides beneath the effector-binding loop (residues 60-76) and becomes accessible predominantly in the guanosine diphosphate (GDP)-bound, inactive conformation of KRAS. Crucially, the mutant cysteine residue at position 12 lies near the entrance to this pocket [3] [6] [9].

This discovery enabled a novel pharmacological strategy: Covalent Irreversible Inhibition. Small molecules designed to exploit the S-IIP could:

  • Bind Selectively: Exhibit high affinity for the inactive (GDP-bound) KRAS conformation.
  • React Covalently: Utilize an electrophilic warhead (typically an acrylamide) to form an irreversible, covalent bond with the thiol group (-SH) of the mutant cysteine 12 residue.
  • Trap KRAS Inactive: Stabilize KRAS G12C in its GDP-bound state, sterically hindering nucleotide exchange and preventing transition to the active GTP-bound conformation. This effectively disrupts engagement with downstream effectors like RAF [3] [6] [7].

Table 2: Key Biochemical Properties of Select Covalent KRAS G12C Inhibitors

PropertySotorasibAdagrasibDivarasib (GDC-6036)
Target Affinity (IC₅₀)~100 nM~<100 nM~0.1–1 nM
Selectivity vs. WT KRAS~10–100 fold~100 fold>1000 fold
MechanismIrreversible covalent binder of KRAS G12C in GDP-bound state

Divarasib (development code GDC-6036) exemplifies this next generation of covalent S-IIP inhibitors. Preclinical characterization revealed its exceptional biochemical potency. Divarasib demonstrated a median inhibitory concentration (IC50) in the sub-nanomolar range (0.1–1 nM) against KRAS G12C mutant cell lines, significantly surpassing earlier inhibitors. Its selectivity for mutant KRAS G12C over wild-type KRAS exceeded 18,000-fold in cellular assays, minimizing potential on-target toxicity against normal tissues. Mechanistically, Divarasib binds within the S-IIP, forming a covalent adduct with cysteine 12. This binding induces conformational changes that lock KRAS G12C in its inactive GDP-bound state, preventing SOS1-mediated nucleotide exchange and blocking RAF recruitment and MAPK pathway activation [4] [10].

Structural biology studies, including hydrogen-deuterium exchange mass spectrometry and nuclear magnetic resonance (NMR), have further elucidated how S-IIP binders like Divarasib induce allosteric effects. Binding stabilizes the entire switch II region and significantly reduces conformational flexibility, particularly in the nucleotide-binding P-loop and switch I regions. This "freezing" effect extends beyond the immediate binding site, effectively arresting the intrinsic GTPase cycle and obstructing effector protein interactions [7] [9]. This paradigm shift, moving from indirect targeting to direct, covalent inhibition of the mutant KRAS protein itself, represents a landmark achievement in oncology drug discovery, overcoming a decades-old therapeutic impasse.

Properties

CAS Number

2417987-45-0

Product Name

Divarasib

IUPAC Name

1-[(3S)-4-[7-[6-amino-4-methyl-3-(trifluoromethyl)pyridin-2-yl]-6-chloro-8-fluoro-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]quinazolin-4-yl]-3-methylpiperazin-1-yl]prop-2-en-1-one

Molecular Formula

C29H32ClF4N7O2

Molecular Weight

622.1 g/mol

InChI

InChI=1S/C29H32ClF4N7O2/c1-5-21(42)40-9-10-41(16(3)13-40)27-18-12-19(30)22(26-23(29(32,33)34)15(2)11-20(35)36-26)24(31)25(18)37-28(38-27)43-14-17-7-6-8-39(17)4/h5,11-12,16-17H,1,6-10,13-14H2,2-4H3,(H2,35,36)/t16-,17-/m0/s1

InChI Key

ZRBPIAWWRPFDPY-IRXDYDNUSA-N

Canonical SMILES

CC1CN(CCN1C2=NC(=NC3=C(C(=C(C=C32)Cl)C4=C(C(=CC(=N4)N)C)C(F)(F)F)F)OCC5CCCN5C)C(=O)C=C

Isomeric SMILES

C[C@H]1CN(CCN1C2=NC(=NC3=C(C(=C(C=C32)Cl)C4=C(C(=CC(=N4)N)C)C(F)(F)F)F)OC[C@@H]5CCCN5C)C(=O)C=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.